![molecular formula C24H26N4O2S B2890639 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1173781-03-7](/img/structure/B2890639.png)
2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is known that derivatives of this class have been synthesized and evaluated for their biological activities . They are known to act as inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are important targets in cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis
The molecular structure of these compounds includes an imidazo[1,2-c]quinazoline core, which is modified with various substituents to achieve the desired biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of the imidazo[1,2-c]quinazoline core, followed by various substitution reactions to introduce the desired functional groups .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound exhibits notable anticancer activity. Studies have found it to be highly active against colon cancer, melanoma, and ovarian cancer cell lines. A specific derivative, 2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide, was identified as a particularly effective agent, showcasing significant activity in colon, melanoma, and ovarian cancers (Kovalenko et al., 2012). Similarly, other derivatives have shown selective influence on non-small cell lung and central nervous system (CNS) cancer cell lines, particularly effective against certain lines such as HOP-92 and U251 (Berest et al., 2011).
Anticonvulsant Effects
Research has also explored the anticonvulsant properties of related compounds. They have demonstrated weak to moderate anticonvulsant effects in models like pentylenetetrazole-induced seizures in mice (Bunyatyan et al., 2020). This suggests potential applications in treating seizure disorders.
Antimicrobial Properties
Some derivatives exhibit antimicrobial activities. For example, certain compounds were found to be light-actively against Klebsiella pneumoniae. This indicates a potential for developing antimicrobial agents targeting specific bacterial strains (Antypenko et al., 2016).
Inhibitory Effects on Peptide Deformylase
Derivatives of this compound have been identified as potent and selective inhibitors of peptide deformylase, an enzyme in Escherichia coli. This highlights its potential in developing treatments against bacterial infections (Apfel et al., 2001).
Antioxidant and Anti-inflammatory Properties
Other studies indicate antioxidant and anti-inflammatory properties, which could be beneficial in developing treatments for conditions associated with oxidative stress and inflammation (El-Gazzar et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of this compound are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor, blocking the activity of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an accumulation of acetyl groups on the histones, which results in a more relaxed chromatin structure and affects gene expression .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway, which is crucial for many cellular processes, including growth, proliferation, differentiation, motility, survival, and intracellular trafficking . It also impacts the regulation of gene expression through its action on HDAC .
Result of Action
The dual inhibition of PI3K and HDAC by this compound can lead to potent antiproliferative activities, as demonstrated in cellular assays against K562 and Hut78 . This suggests that the compound could be effective in treating conditions characterized by abnormal cell proliferation, such as cancer .
Zukünftige Richtungen
The development of these compounds as potential anticancer therapeutics is a promising area of research . Future work may involve the optimization of the chemical structures to improve their efficacy and safety profiles, as well as preclinical and clinical testing to evaluate their therapeutic potential .
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-15(2)12-20-23(30)28-22(26-20)18-6-4-5-7-19(18)27-24(28)31-14-21(29)25-13-17-10-8-16(3)9-11-17/h4-11,15,20H,12-14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYJCHIQFBVMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

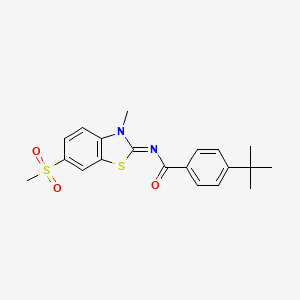

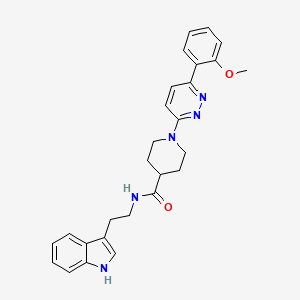
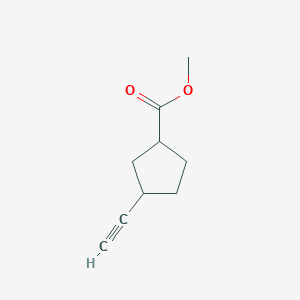

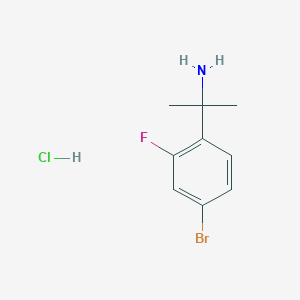

![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890565.png)


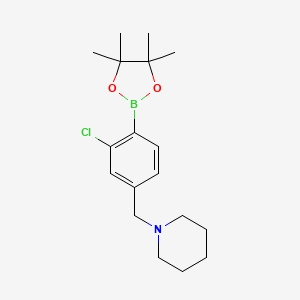
![Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2890572.png)
![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)
